3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
“3-(3-Fluorophenyl)propionic acid” is a chemical compound with the linear formula FC6H4CH2CH2CO2H . It has a molecular weight of 168.16 .
Synthesis Analysis
While specific synthesis methods for “3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” were not found, similar compounds like “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” have been synthesized by the amidation reaction .
Molecular Structure Analysis
The molecular structure of “3-(3-Fluorophenyl)propionic acid” can be represented by the SMILES string OC(=O)CCc1cccc(F)c1 . The InChI key is UBLMRADOKLXLCD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(3-Fluorophenyl)propionic acid” is a solid with a melting point of 43-47 °C and a boiling point of 125 °C at 10.5 mmHg . It has a flash point of 110 °C .
Scientific Research Applications
Synthesis and Pharmacological Potential
- Synthetic Pathways and Pharmacological Interest : The parent compound of 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid was synthesized and showed pharmaceutical relevance due to certain structural features (Christov, Kozekov, & Palamareva, 2006).
Antibacterial Activities
- In Vitro Antibacterial Potency : Compounds with structural similarities to 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, particularly those with oxazole substituents, demonstrated significant in vitro antibacterial activity against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Chemical Reactions and Properties
- Oxazole as a Synthon for Aryl-Aryl Coupling : Oxazoles, related to 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, are used in chemical reactions to create substituted biphenyl or terphenyl products, later convertible to esters, acids, or amides (Cram, Bryant, & Doxsee, 1987).
Fluorescence and Photophysical Properties
- Photophysical Behavior of Related Compounds : Research into 2-aryl-1,2,3-triazol-4-carboxylic acids, which are structurally akin to 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, revealed bright blue fluorescence with high quantum yields, significant changes in quantum yield based on structural and microenvironmental changes, and potential applications as pH sensors in biological research (Safronov et al., 2020).
Application in Synthesis of Antibacterial Agents
- Synthesis of Biologically Active Derivatives : Compounds containing elements of 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid's structure were synthesized and found to possess good to moderate antimicrobial activity, along with antiurease and antilipase activities, highlighting their potential in developing new antibacterial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis of Anticancer Agents
- Anticancer Properties of Related Compounds : A study on the synthesis of 1,2,4-triazolo[3,4-b]thiadiazoles from 3-substituted-4-amino-5-mercapto-1,2,4-triazoles and fluorobenzoic acids, which are structurally related to 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, showed potential anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).
Fluorescence Quantum Yield
- Fluorescence Origin in Carbon Dots : Research into fluorophores like 3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid revealed that their fluorescence in carbon dots primarily originates from organic fluorophores, expanding their potential applications (Shi et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCSUIQCEFRHID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195127 |
Source
|
Record name | 3-(3-Fluorophenyl)-4,5-dihydro-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
CAS RN |
958891-05-9 |
Source
|
Record name | 3-(3-Fluorophenyl)-4,5-dihydro-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958891-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Fluorophenyl)-4,5-dihydro-5-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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